molecular formula C4H4N2S2 B14137772 4-Mercapto-3(2H)-pyridazinethione CAS No. 74745-07-6

4-Mercapto-3(2H)-pyridazinethione

Cat. No.: B14137772
CAS No.: 74745-07-6
M. Wt: 144.2 g/mol
InChI Key: XROXHGVTJRRDBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3(2H)-pyridazinethione typically involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the desired pyridazinethione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-3(2H)-pyridazinethione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thione group can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyridazinethiones depending on the nucleophile used.

Scientific Research Applications

4-Mercapto-3(2H)-pyridazinethione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Mercapto-3(2H)-pyridazinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Mercapto-3(2H)-pyridazinethione is unique due to its specific combination of a pyridazine ring with mercapto and thione groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

74745-07-6

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

IUPAC Name

1,2-dihydropyridazine-3,4-dithione

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-6-4(3)8/h1-2H,(H,5,7)(H,6,8)

InChI Key

XROXHGVTJRRDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNNC(=S)C1=S

Origin of Product

United States

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